molecular formula C15H16O3 B2481904 (2S)-3-(4-Phenylphenoxy)propane-1,2-diol CAS No. 178866-11-0

(2S)-3-(4-Phenylphenoxy)propane-1,2-diol

Cat. No.: B2481904
CAS No.: 178866-11-0
M. Wt: 244.29
InChI Key: IMXUYOYYNZMNDM-AWEZNQCLSA-N
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Description

(2S)-3-(4-Phenylphenoxy)propane-1,2-diol is a chiral diol featuring a biphenyl (4-phenylphenoxy) substituent attached to a propane-1,2-diol backbone. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol (calculated from substituent data in ). The compound’s (2S)-configuration imparts stereochemical specificity, making it valuable in enantioselective synthesis and pharmaceutical applications.

Properties

IUPAC Name

(2S)-3-(4-phenylphenoxy)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,16-17H,10-11H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXUYOYYNZMNDM-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC[C@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol typically involves the reaction of a phenylphenol derivative with an epoxide or a diol precursor. The reaction conditions may include the use of a base catalyst and an appropriate solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Phenylphenoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

3-Phenoxy-1,2-propanediol
  • Structure: Phenoxy group without substituents.
  • Molecular Formula : C₉H₁₂O₃ | Molecular Weight : 168.19 g/mol .
  • Key Differences : Lacks the 4-phenyl group, reducing hydrophobicity and steric bulk. Simpler structure limits applications in targeted binding but is widely used as a solvent intermediate.
Guaifenesin (3-(2-Methoxyphenoxy)-propane-1,2-diol)
  • Structure: Methoxy group at the 2-position of the phenoxy ring.
  • Molecular Formula : C₁₀H₁₄O₄ | Molecular Weight : 198.22 g/mol .
  • Key Differences: Methoxy substitution enhances solubility and mucolytic activity (used as an expectorant).
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol
  • Structure : Trifluoromethyl group at the 3-position.
  • Molecular Formula : C₁₀H₁₁F₃O₃ | Molecular Weight : 236.19 g/mol .
  • Key Differences : The electron-withdrawing trifluoromethyl group alters electronic properties and metabolic stability compared to the electron-rich 4-phenyl group. This compound is explored for antiviral applications due to its unique reactivity .
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol
  • Structure: Three chlorine atoms on the phenoxy ring.
  • Molecular Formula : C₉H₉Cl₃O₃ | Molecular Weight : 279.53 g/mol .
  • Key Differences : Chlorine substituents increase electrophilicity and environmental persistence. The target compound’s 4-phenyl group avoids halogen-related toxicity concerns, making it safer for biomedical use .

Backbone and Functional Group Modifications

3-(4-Methylpiperazin-1-yl)propane-1,2-diol
  • Structure: Piperazinyl amino group replaces the phenoxy moiety.
  • Molecular Formula : C₉H₁₈N₂O₂ | Molecular Weight : 186.25 g/mol .
  • Key Differences: The amino group enables hydrogen bonding and metal coordination, diverging from the aromatic interactions of the target compound. Used in chelating agents and polymer chemistry .
(2S)-3-(Methylamino)propane-1,2-diol
  • Structure: Methylamino group replaces the phenoxy substituent.
  • Molecular Formula: C₄H₁₁NO₂ | Molecular Weight: 105.14 g/mol .
  • Key Differences: Simplified structure with basic amino functionality; used as a chiral building block in drug synthesis. The target compound’s aromaticity broadens applications in receptor-targeted therapies .

Unique Features of (2S)-3-(4-Phenylphenoxy)propane-1,2-diol

Stereochemistry : The (2S)-configuration ensures enantioselectivity in catalysis and drug interactions, critical for avoiding off-target effects .

Biphenyl Substituent: The 4-phenylphenoxy group enhances hydrophobic interactions and stability in lipid-rich environments, advantageous in CNS drug delivery .

Comparative Data Table

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Applications
This compound 4-Phenylphenoxy, (2S) 244.29 Enantioselective synthesis, CNS drugs
3-Phenoxy-1,2-propanediol Phenoxy 168.19 Solvents, intermediates
Guaifenesin 2-Methoxyphenoxy 198.22 Expectorants
3-(3-(Trifluoromethyl)phenoxy)propane-1,2-diol 3-Trifluoromethylphenoxy 236.19 Antiviral agents
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol 2,4,6-Trichlorophenoxy 279.53 Herbicides, industrial chemicals

Biological Activity

(2S)-3-(4-Phenylphenoxy)propane-1,2-diol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structure, exhibits a range of biological effects that are significant for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16O3
  • IUPAC Name : this compound
  • CAS Number : 10264377

The compound features a propane backbone with two hydroxyl groups and a phenoxy group attached to it, which is crucial for its biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may possess significant anti-inflammatory properties. For instance, studies on related phenoxy compounds have demonstrated their ability to inhibit nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in lipopolysaccharide (LPS)-activated macrophages. These effects are mediated through the suppression of key signaling pathways such as Syk/NF-κB and p38/AP-1 .

Antioxidant Activity

Compounds in this class have also shown promising antioxidant activity. In vitro assays reveal that they can scavenge free radicals and reduce oxidative stress markers. The antioxidant potential is often quantified using assays like DPPH radical scavenging and ABTS assays, where lower EC50 values indicate higher potency .

Anticancer Effects

The anticancer properties of this compound are supported by studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines such as HepG2 (hepatocellular carcinoma) and Caco-2 (colorectal adenocarcinoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .

Antimicrobial Activity

Preliminary evaluations suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) values for related phenoxy compounds have been reported, indicating potential effectiveness against pathogens like Candida albicans and Staphylococcus aureus .

Case Studies

  • Anti-inflammatory Study : A study involving the administration of phenoxy derivatives in an animal model of colitis showed significant amelioration of inflammatory symptoms. The treated group exhibited reduced levels of pro-inflammatory cytokines compared to controls .
  • Antioxidant Evaluation : In a comparative study, the antioxidant capacity of various phenoxy compounds was assessed using the DPPH assay. Compounds with similar structural features to this compound showed effective scavenging activity with EC50 values ranging from 19 to 31 μg/mL .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityEC50/MIC ValuesReference
This compoundAnti-inflammatoryNot specified
Phenoxy derivative AAntioxidant19 - 31 μg/mL
Phenoxy derivative BAnticancerIC50 = 25 μM
Phenoxy derivative CAntimicrobialMIC = 37 - 124 μg/mL

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